Product packaging for 2-chloroethyl N-(3-chlorophenyl)carbamate(Cat. No.:CAS No. 587-56-4)

2-chloroethyl N-(3-chlorophenyl)carbamate

Cat. No.: B1346965
CAS No.: 587-56-4
M. Wt: 234.08 g/mol
InChI Key: GYJQWEIGUGMFMU-UHFFFAOYSA-N
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Description

2-chloroethyl N-(3-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28523. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B1346965 2-chloroethyl N-(3-chlorophenyl)carbamate CAS No. 587-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2NO2/c10-4-5-14-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJQWEIGUGMFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207398
Record name 2-Chloroethyl n-(3-chlorophenyl)carbamate
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

587-56-4
Record name CEPC
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Record name CEPC
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Record name 2-Chloroethyl n-(3-chlorophenyl)carbamate
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Record name 2-CHLOROETHYL N-(3-CHLOROPHENYL)CARBAMATE
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Record name 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE
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Contextualization Within Carbamate Chemistry and Derivatives

Carbamates are a class of organic compounds characterized by the presence of a carbamate (B1207046) functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom (-O-CO-N-). This structure can be considered an ester of carbamic acid (NH2COOH). The stability and diverse reactivity of the carbamate linkage make these compounds versatile for various applications. scielo.br

In medicinal chemistry, the carbamate group is a key structural component in many drugs due to its chemical stability and ability to mimic a peptide bond. nih.gov In agriculture, carbamate derivatives are widely used as insecticides, fungicides, and herbicides. nih.gov Phenylcarbamates, such as 2-chloroethyl N-(3-chlorophenyl)carbamate, are a specific subclass that has seen extensive use as selective herbicides and plant growth regulators. A closely related and more extensively studied compound is isopropyl N-(3-chlorophenyl)carbamate (CIPC), a widely used sprout suppressant for stored potatoes. semanticscholar.org

The chemical properties and biological activity of carbamates can be significantly altered by the nature of the substituents on the oxygen and nitrogen atoms. The presence of chlorine atoms on both the phenyl ring and the ethyl group in this compound influences its chemical properties and its susceptibility to degradation.

Rationale for Academic Investigation of 2 Chloroethyl N 3 Chlorophenyl Carbamate

The primary impetus for the academic investigation of 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) stems from its use as a pesticide and the corresponding need to understand its environmental fate. semanticscholar.orgresearchgate.net The persistence of pesticides in soil is a significant environmental concern, and microbial degradation is a key factor in their removal. semanticscholar.orgnih.gov

A pivotal study by D. D. Kaufman and P. C. Kearney in 1965 examined the microbial degradation of CEPC and compared it to the more common herbicide, isopropyl-N-3-chlorophenylcarbamate (CIPC). semanticscholar.orgnih.gov The rationale for this investigation was to determine if soil microorganisms could break down these phenylcarbamate herbicides and to identify the responsible organisms. semanticscholar.org The study demonstrated that the degradation of these compounds could be monitored by detecting the production of 3-chloroaniline (B41212) and the subsequent release of chloride ions. semanticscholar.orgnih.gov This research provided foundational knowledge on how compounds like CEPC behave in the soil, which is crucial for assessing their environmental impact.

Overview of Current Research Landscape and Emerging Areas

Established Synthetic Pathways

The synthesis of this compound can be approached through several established chemical strategies. These methods primarily involve the formation of the carbamate linkage from precursors such as amides, isocyanates, or through catalyzed reactions.

Reaction of 3-Chlorophenyl Isocyanate with 2-Chloroethanol (B45725)

A primary and direct method for synthesizing this compound is the reaction between 3-chlorophenyl isocyanate and 2-chloroethanol (also known as ethylene (B1197577) chlorohydrin). nih.gov Isocyanates are highly reactive electrophiles that readily undergo nucleophilic addition with alcohols. In this reaction, the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of the isocyanate group of 3-chlorophenyl isocyanate. This process is typically efficient and does not require a catalyst, although a mild base may be used to facilitate the reaction.

Another viable pathway involves a modification of the Hofmann rearrangement of 3-chlorobenzamide. wikipedia.org In the classical Hofmann rearrangement, a primary amide is treated with a halogen (like bromine) and a strong base to form a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org By adapting the reaction conditions and using an alcohol as the solvent or trapping agent, the intermediate 3-chlorophenyl isocyanate can be captured in situ by 2-chloroethanol to yield the desired carbamate, this compound. wikipedia.org

Catalytic Approaches in Carbamate Synthesis Relevant to Haloethyl Derivatives

Modern synthetic chemistry often employs catalytic methods to improve efficiency, yield, and reaction conditions. The synthesis of carbamates, including haloethyl derivatives, can be facilitated by various catalysts. Zinc chloride, for instance, has been reported as an effective catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov In a potential synthesis for this compound, a catalyst like zinc chloride could activate a precursor such as 3-chlorophenylcarbamoyl chloride, enhancing its reactivity towards 2-chloroethanol.

Furthermore, patents have disclosed methods for the one-step synthesis of chloroethyl carbamate from chloroethanol and a carbamylation reagent in the presence of catalysts like nitrites (e.g., sodium nitrite) or metal halides (e.g., zinc chloride, cobalt chloride). google.com Such catalytic systems could be applicable to the synthesis of N-aryl substituted haloethyl carbamates, offering an efficient route that avoids hazardous reagents like phosgene. google.com The use of metal catalysts in the direct synthesis of carbamates from amines, carbon dioxide, and other reagents is also an area of active research, with zinc salts showing particular promise. researchgate.net

Chemical Reactivity of the this compound Moiety

The chemical reactivity of this compound is dominated by two key features: the electrophilic carbon of the chloroethyl group and the carbamate ester linkage, which is susceptible to hydrolysis.

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The primary alkyl chloride functionality of the 2-chloroethyl group makes it a prime site for nucleophilic substitution reactions, typically proceeding via an S(_N)2 mechanism. The chlorine atom is a good leaving group, and the adjacent carbon atom is readily attacked by a wide range of nucleophiles. This reactivity is analogous to that seen in N-aryl 2-chloroacetamides, where the chlorine atom is easily displaced. researchgate.net

Various nucleophiles can be employed to modify the 2-chloroethyl side chain, leading to a diverse array of derivatives. For example, reaction with amines (ammonia, primary, or secondary amines) would yield the corresponding 2-aminoethyl N-(3-chlorophenyl)carbamate derivatives.

NucleophileResulting Product StructureProduct Class
Ammonia (NH₃)3-Cl-C₆H₄-NH-C(=O)O-CH₂CH₂-NH₂Primary Aminoethyl Carbamate
Primary Amine (R-NH₂)3-Cl-C₆H₄-NH-C(=O)O-CH₂CH₂-NHRSecondary Aminoethyl Carbamate
Secondary Amine (R₂NH)3-Cl-C₆H₄-NH-C(=O)O-CH₂CH₂-NR₂Tertiary Aminoethyl Carbamate
Thiol (R-SH)3-Cl-C₆H₄-NH-C(=O)O-CH₂CH₂-SRThioether Carbamate
Alkoxide (RO⁻)3-Cl-C₆H₄-NH-C(=O)O-CH₂CH₂-OREther Carbamate

Hydrolytic Stability and Degradation Pathways of the Carbamate Ester Linkage

The carbamate linkage in this compound is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. The mechanism and products of this degradation depend significantly on the pH of the medium.

Under acidic conditions, the hydrolysis typically proceeds via a B(_{Ac})2 mechanism (bimolecular, acyl-oxygen cleavage). The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 3-chloroaniline, carbon dioxide, and 2-chloroethanol.

Under basic conditions, the hydrolysis of secondary N-aryl carbamates can follow a different pathway, often an E1cB-type mechanism (unimolecular elimination from the conjugate base). The reaction begins with the deprotonation of the carbamate nitrogen by a hydroxide (B78521) ion, forming an amide anion. This is followed by the elimination of the 2-chloroethoxide leaving group, generating the highly reactive 3-chlorophenyl isocyanate intermediate. The isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which decarboxylates to give 3-chloroaniline. The 2-chloroethanol is also formed as a byproduct.

ConditionProposed MechanismPrimary Degradation Products
Aqueous Acid (H₃O⁺)B(_{Ac})23-Chloroaniline, 2-Chloroethanol, Carbon Dioxide
Aqueous Base (OH⁻)E1cB-type3-Chloroaniline, 2-Chloroethanol, Carbonate (from CO₂)

Intramolecular Cyclization to Aziridinium (B1262131) Ion Intermediates (as observed in analogous haloethyl carbamates)

A significant chemical transformation available to molecules containing a 2-haloethylamino or related moiety is intramolecular cyclization. In the case of this compound, the nitrogen atom of the carbamate can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular S(_N)2 reaction would lead to the formation of a five-membered heterocyclic ring.

This type of cyclization is well-documented for analogous compounds such as N-phenyl-N'-(2-chloroethyl)ureas, which cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. By analogy, under neutral or, more likely, basic conditions (which would increase the nucleophilicity of the carbamate nitrogen via deprotonation), this compound is expected to cyclize. The initial product would be a 2-(3-chlorophenylamino)-2-oxazolinium ion. This cationic intermediate can then exist in equilibrium with its neutral form, 2-(3-chlorophenylimino)-1,3-oxazolidine, or be attacked by nucleophiles, leading to ring-opened products. This cyclization represents a key reactive pathway that can compete with intermolecular nucleophilic substitution.

Oxidation and Reduction Reactions of Related Carbamate Systems

While specific oxidation and reduction studies on this compound are not extensively documented in publicly available literature, the reactivity of the carbamate functional group and the chloroethyl moiety can be inferred from studies on related systems. The primary sites for redox reactions in this molecule are the carbamate linkage and the chloroethyl group.

Oxidation Reactions:

The carbamate functional group is generally stable to mild oxidizing agents. However, under more forceful conditions, or in the presence of specific catalysts, oxidation can occur. For instance, metabolic studies on related N-aryl carbamates have shown that enzymatic oxidation can lead to hydroxylation of the aromatic ring or the alkyl chain. In a laboratory setting, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially lead to the degradation of the molecule, likely involving cleavage of the carbamate bond or oxidation of the aromatic ring, depending on the reaction conditions. The chloroethyl group itself is relatively resistant to oxidation under standard conditions.

Reduction Reactions:

The reduction of carbamates typically requires strong reducing agents. The carbonyl group of the carbamate is the primary site for reduction. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbamate to the corresponding N-methyl amine, cleaving the C-O bond of the ester portion in the process.

The general mechanism for the reduction of a carbamate with a strong hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by the departure of the alkoxy group, leading to an intermediate imine which is then further reduced to the amine.

In the case of this compound, reduction with a less potent reducing agent like sodium borohydride (B1222165) (NaBH₄) is not expected to readily reduce the carbamate group under standard conditions, as NaBH₄ is generally selective for aldehydes and ketones. However, the presence of the chloroethyl group might influence the reactivity, though specific studies are needed to confirm this. The carbon-chlorine bond in the 2-chloroethyl group could also be susceptible to reduction under certain catalytic hydrogenation conditions, potentially yielding the corresponding ethyl N-(3-chlorophenyl)carbamate.

Table 1: Plausible Oxidation and Reduction Reactions of Related Carbamate Systems

Reaction TypeReagentPotential Product(s) of this compoundNotes
Oxidation Potassium Permanganate (KMnO₄)Degradation products (e.g., 3-chloroaniline, CO₂, chloroethanol derivatives)Harsh conditions can lead to cleavage of the carbamate and oxidation of the aromatic ring.
Reduction Lithium Aluminum Hydride (LiAlH₄)N-methyl-3-chloroanilineStrong reducing agent that cleaves the carbamate to the corresponding amine.
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)Ethyl N-(3-chlorophenyl)carbamateMay selectively reduce the C-Cl bond depending on the catalyst and conditions.

Structure-Reactivity Correlations in Chloroethyl Aryl Carbamate Systems

The reactivity of this compound is intrinsically linked to its molecular structure. The electronic and steric effects of the substituents on the aromatic ring, as well as the nature of the chloroethyl group, play a crucial role in determining the compound's chemical behavior.

The N-(3-chlorophenyl) group significantly influences the reactivity of the carbamate nitrogen and the adjacent carbonyl group. The chlorine atom at the meta position of the phenyl ring is an electron-withdrawing group primarily through its inductive effect (-I). It also possesses a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. In the meta position, the resonance effect on the reaction center is minimized, and the inductive effect dominates.

This net electron withdrawal by the 3-chloro substituent has several consequences:

Decreased Nucleophilicity of the Nitrogen Atom: The electron density on the nitrogen atom is reduced, making it less basic and less nucleophilic compared to an unsubstituted N-phenylcarbamate.

Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density from the nitrogen atom, in turn, pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. This would theoretically increase the rate of hydrolysis or other nucleophilic acyl substitution reactions at the carbonyl group.

Influence on the Chloroethyl Group: The electronic effects of the N-(3-chlorophenyl) group are transmitted through the carbamate linkage to the chloroethyl moiety. The electron-withdrawing nature of the aryl group can slightly increase the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to nucleophilic substitution (Sₙ2) reactions. However, this effect is likely to be modest due to the distance from the aromatic ring.

Steric factors also play a role. The presence of the 3-chlorophenyl group can sterically hinder the approach of bulky reagents to the carbamate carbonyl group. However, for smaller nucleophiles attacking the 2-chloroethyl group, the steric hindrance from the aryl portion of the molecule is minimal.

Table 2: Predicted Electronic Effects on Reactivity

Structural FeatureElectronic EffectPredicted Impact on Reactivity
3-Chloro SubstituentInductive (-I) > Resonance (+R)Decreases electron density on the nitrogen; increases electrophilicity of the carbonyl carbon.
Carbamate Linkage (-NHCOO-)ResonanceDelocalizes the nitrogen lone pair, stabilizing the carbamate bond but influencing the reactivity of adjacent groups.
2-Chloroethyl GroupInductive (-I)Makes the terminal carbon an electrophilic center for Sₙ2 reactions.

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic methods are indispensable for the structural and conformational elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the 2-chloroethyl chain. The protons on the aromatic ring would appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to spin-spin coupling. The methylene (B1212753) protons of the 2-chloroethyl group would likely present as two triplets. The protons adjacent to the oxygen atom (-O-CH₂-) would be expected at a lower field than those adjacent to the chlorine atom (-CH₂-Cl) due to the differing electronegativity of the neighboring atoms. A broad singlet corresponding to the N-H proton of the carbamate linkage is also expected.

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, with distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons would generate a series of signals in the 110-140 ppm region, with their precise shifts influenced by the chlorine substituent. The aliphatic carbons of the 2-chloroethyl group would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm its elemental composition. Predicted mass spectrometry data indicates the monoisotopic mass to be approximately 233.00104 Da. The fragmentation pattern in the mass spectrum would be characterized by the cleavage of the carbamate and 2-chloroethyl moieties, providing further structural confirmation.

Ion Predicted m/z
[M+H]⁺234.00832
[M+Na]⁺255.99026
[M-H]⁻231.99376
[M]⁺233.00049

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry offers a deeper understanding of the molecular properties of this compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine a variety of properties:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. The energy difference between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Reaction Energetics: DFT can be used to model the energy changes that occur during chemical reactions involving this compound, helping to predict reaction pathways and transition states. For instance, the energetics of its formation from 3-chloroaniline and 2-chloroethyl chloroformate could be modeled to understand the reaction mechanism and feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the behavior of this compound over time, MD can provide valuable information about its dynamic properties.

Molecular Mechanisms of Biological Interaction for 2 Chloroethyl N 3 Chlorophenyl Carbamate

Mechanisms of Enzyme Modulation by Carbamate (B1207046) Esters

Carbamate esters are a well-established class of enzyme inhibitors, most notably targeting serine hydrolases such as acetylcholinesterase (AChE). nih.gov The inhibitory action of carbamates is distinct from that of irreversible inhibitors like organophosphates, as the enzyme-inhibitor complex formed by carbamates can undergo hydrolysis, allowing for the eventual regeneration of the active enzyme. nih.govnih.gov This characteristic has led to their classification as "pseudo-irreversible" or "slow-reversible" inhibitors. acs.orgnih.gov

The fundamental mechanism of acetylcholinesterase inhibition by carbamates involves the carbamoylation of a critical serine residue within the enzyme's active site. nih.govnih.govacs.org This process mimics the initial step of acetylcholine (B1216132) hydrolysis, where the acetyl group of the neurotransmitter acylates the same serine residue. nih.gov In the case of carbamate inhibitors, the carbamoyl (B1232498) moiety is transferred to the serine hydroxyl group, forming a carbamoyl-enzyme intermediate. nih.govresearchgate.net This covalent modification renders the enzyme inactive, as the active site is blocked and unable to hydrolyze acetylcholine. nih.gov The accumulation of acetylcholine in the synaptic cleft, resulting from the inhibition of AChE, leads to the overstimulation of cholinergic receptors.

The inhibition is considered reversible because the carbamoyl-enzyme intermediate is susceptible to hydrolysis, which regenerates the free, active enzyme. acs.orgresearchgate.net However, the rate of this hydrolysis (decarbamoylation) is significantly slower than the rate of deacetylation following acetylcholine hydrolysis. nih.gov This slow regeneration of the enzyme is the basis for the prolonged, yet transient, inhibitory effect of carbamates. nih.govnih.gov

The rate of decarbamoylation is a critical determinant of the duration of inhibition. nih.gov This rate is influenced by the steric and electronic properties of the substituents on the carbamate nitrogen. nih.govnih.gov For instance, an increase in the size of the alkyl groups on the carbamoyl moiety can dramatically decrease the decarbamoylation rate constant. nih.govnih.gov This is attributed to steric hindrance within the enzyme's active site, which may impede the access of water molecules necessary for hydrolysis or induce a conformational change that is less favorable for catalysis. nih.govnih.gov Solvent isotope studies have shown that for smaller carbamoyl groups, general acid-base catalysis is the rate-limiting step in decarbamoylation, whereas for bulkier groups, a conformational change in the distorted active site may become rate-limiting. nih.govnih.gov

Table 1: Factors Influencing Carbamoylation and Decarbamoylation Kinetics
Kinetic StepInfluencing FactorEffect on RateUnderlying Mechanism
CarbamoylationStructure of the Leaving GroupVariableAffects initial binding and the stability of the transition state.
CarbamoylationFit of the carbamate in the active siteVariableProper orientation is required for the nucleophilic attack by the active site serine.
DecarbamoylationSize of N-alkyl substituents on the carbamoyl groupDecreases with increasing sizeSteric hindrance in the active site, potential for active site distortion, and a shift in the rate-limiting step from catalysis to conformational change. nih.govnih.gov
Electronic properties of the carbamoyl groupVariableInfluences the electrophilicity of the carbonyl carbon, affecting its susceptibility to nucleophilic attack by water.

Alkylating Properties and Covalent Adduct Formation

The presence of a 2-chloroethyl group in the structure of 2-chloroethyl N-(3-chlorophenyl)carbamate introduces the potential for alkylating activity. This functional group is a known electrophile and can react with biological nucleophiles, leading to the formation of stable covalent adducts. nih.govagnesscott.org

The 2-chloroethyl group can undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is a potent electrophile. agnesscott.org This intermediate can then be attacked by a wide range of biological nucleophiles. agnesscott.org Alternatively, the carbon bearing the chlorine atom can be directly attacked by a nucleophile in an S(_N)2 reaction, displacing the chloride ion. nih.gov

Prominent nucleophilic sites in biological systems include the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of nucleic acids, as well as the sulfur-containing side chains of cysteine and methionine residues and the nitrogen-containing side chains of histidine and lysine (B10760008) residues in proteins. nih.govumn.eduresearchgate.net For example, studies with other 2-chloroethyl compounds have demonstrated the formation of covalent adducts with guanine (B1146940) residues in DNA. nih.govnih.gov The N7 position of guanine is a particularly strong nucleophile and a common site for alkylation. nih.gov

The formation of covalent adducts with biological macromolecules can have significant and often irreversible consequences for their function. nih.gov If the alkylation occurs within the active site of an enzyme, it can lead to permanent inactivation. Similarly, the covalent modification of a receptor's binding domain could result in either persistent activation or blockade.

The ability of some bifunctional 2-chloroethyl compounds to cross-link DNA by alkylating nucleophilic sites on opposite strands is a well-documented mechanism of action for certain anticancer drugs. nih.gov While this compound is a monofunctional alkylating agent, the formation of single-strand adducts can still disrupt DNA replication and transcription, or lead to mutations if not properly repaired. The covalent binding to proteins can alter their conformation and function, potentially leading to a loss of enzymatic activity, disruption of protein-protein interactions, or the initiation of an immune response. nih.gov

Table 2: Potential Nucleophilic Targets for the 2-Chloroethyl Group
MacromoleculeSpecific Nucleophilic SitePotential Consequence of Adduct Formation
Nucleic Acids (DNA, RNA)N7 of Guanine nih.govnih.govDisruption of DNA replication and transcription, potential for mutagenesis. nih.gov
Other nitrogen and oxygen atoms in basesAlteration of base-pairing properties, DNA strand breaks upon adduct removal.
ProteinsSulfhydryl group of CysteineDisruption of disulfide bonds, inactivation of enzymes where cysteine is in the active site. researchgate.net
Imidazole group of HistidineAlteration of protein structure and function, particularly in enzyme active sites.
Amino group of LysineModification of protein charge and conformation, disruption of protein-protein interactions.

Modulation of Receptor Systems (as observed with related chloroethyl carbamates)

Studies have demonstrated that carbamates such as carbaryl (B1668338) and carbofuran (B1668357) can bind to both MT1 and MT2 melatonin (B1676174) receptors, sometimes with high affinity. nih.gov These interactions can result in either antagonistic or agonistic effects, depending on the specific carbamate and receptor subtype. nih.gov For example, in some systems, carbaryl and carbofuran have shown antagonist-like properties at the hMT1 receptor and agonist-like properties at the hMT2 receptor. nih.gov Such interactions with the melatonin system, which is a key regulator of circadian rhythms, could have broad physiological consequences. doi.org

Structure Activity Relationship Studies of 2 Chloroethyl N 3 Chlorophenyl Carbamate and Analogues

Influence of the 2-Chloroethyl Moiety on Biological Potency and Selectivity

The 2-chloroethyl group is a critical determinant of the biological profile of carbamate (B1207046) compounds. Its presence introduces a reactive electrophilic site that can significantly modulate potency and selectivity.

The substitution pattern on the ethyl group can have a dramatic effect on biological activity. For instance, in a study of aromatic carbamates for neuroprotective activity, the 2-chloroethyl analogue was found to have lost its protective effect. nih.gov This loss of activity was attributed to the accessible electrophilic nature of the 2-chloroethyl group, which could impart toxicity. nih.gov In contrast, the 1-chloroethyl and 2,2,2-trichloroethyl analogues were well-tolerated, suggesting that the precise positioning and number of chlorine atoms on the ethyl moiety are crucial for maintaining biological activity while minimizing toxicity. nih.gov

The reactivity of the 2-chloroethyl group is a key factor. It can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which can then alkylate biological macromolecules. This mechanism is characteristic of nitrogen mustards and can contribute to cytotoxicity. The balance between desired biological activity and off-target toxicity is therefore delicately controlled by the stability and reactivity of this moiety.

MoietyObservationPotential Implication
2-Chloroethyl Loss of neuroprotective activity in a specific series of aromatic carbamates. nih.govAccessible electrophilic site may lead to toxicity. nih.gov
1-Chloroethyl Well-tolerated in the same series. nih.govRegiochemistry of the chloro group influences the biological outcome.
2,2,2-Trichloroethyl Well-tolerated, though with reduced potency in some assays. nih.govIncreased halogenation alters electronic properties and steric bulk, affecting activity.
Allyl Well-tolerated and active. nih.govPresence of a double bond offers different chemical properties compared to the alkyl halide.

Impact of Aromatic Ring Substituents on Biological Activity (e.g., 3-chloro vs. other substitutions)

Studies on various classes of compounds, including ketamine esters and salicylanilides, have shown that substituents on the aromatic ring significantly impact biological activity. researchgate.netmdpi.com Generally, 2- and 3-substituted compounds are often found to be more active than their 4-substituted counterparts. mdpi.com The presence of electron-withdrawing groups can be important for activity. researchgate.net For example, in a series of O-biphenyl-3-yl carbamates, modifications on the phenyl rings were essential for limiting penetration into the central nervous system. nih.gov

The comparison between different substituents reveals the fine-tuning possible for biological activity. For instance, replacing the 3-chloro group with other substituents like methyl (electron-donating), methoxy (B1213986) (electron-donating with potential for hydrogen bonding), or trifluoromethyl (strongly electron-withdrawing) would be expected to produce analogues with distinct activity profiles.

Substituent PositionGeneral ObservationExample Compound Class
2- and 3- (ortho, meta) Often more active than 4-substituted analogues. mdpi.comKetamine Esters mdpi.com
4- (para) Often less active. mdpi.comKetamine Esters mdpi.com
Substituent TypePropertyPotential Impact on Activity
Chloro (e.g., 3-chloro) Electron-withdrawing, moderately lipophilicCan enhance binding affinity through specific electronic interactions.
Methyl Electron-donating, lipophilicMay increase activity through hydrophobic interactions, but can also introduce steric hindrance.
Methoxy Electron-donating, potential H-bond acceptorCan alter binding mode and solubility.
Trifluoromethyl Strongly electron-withdrawing, highly lipophilicCan significantly alter electronic properties and membrane permeability.

Role of the Carbamate Linkage in Molecular Recognition and Functional Response

Structurally, the carbamate functionality is a hybrid of an amide and an ester, which gives it good chemical and proteolytic stability. acs.orgorientjchem.org This stability is often greater than that of a simple ester linkage, making it a favorable choice in drug design. acs.org The carbamate moiety imposes a degree of conformational restriction on the molecule due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group. acs.org This restricted rotation can be crucial for orienting the flanking parts of the molecule—the substituted phenyl ring and the 2-chloroethyl group—into an optimal conformation for binding with a biological target.

Furthermore, the carbamate linkage can participate in crucial intermolecular interactions, particularly hydrogen bonding, through its N-H proton (as a hydrogen bond donor) and its carbonyl oxygen (as a hydrogen bond acceptor). acs.org These interactions are fundamental to the molecular recognition process, where a ligand specifically binds to the active site of a protein or receptor. By varying the substituents on the nitrogen and oxygen termini of the carbamate, it is possible to modulate these interactions and thus fine-tune the biological and pharmacokinetic properties of the molecule. nih.govscielo.br

Feature of Carbamate LinkageDescriptionImportance in Molecular Recognition & Function
Hybrid Structure Possesses features of both amides and esters.Confers enhanced chemical and proteolytic stability compared to esters. acs.org
Conformational Restriction Partial double-bond character limits free rotation.Orients the molecule for optimal binding with a target receptor. acs.org
Hydrogen Bonding Capability N-H group acts as a H-bond donor; C=O group acts as a H-bond acceptor.Forms specific, directional interactions within a binding site, contributing to affinity and selectivity. acs.org
Modifiability Substituents on both the N and O termini can be varied.Allows for the fine-tuning of stability, solubility, and binding properties. nih.govscielo.br

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. plos.orgplos.org For carbamate derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. plos.orgnih.gov

The development of a robust QSAR model involves several key steps. First, a dataset of carbamate derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. plos.orgnih.gov The three-dimensional structures of these molecules are then generated and optimized, often using computational chemistry methods like Density Functional Theory (DFT). plos.orgnih.gov From these structures, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (which describe molecular connectivity) researchgate.net

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity. plos.org The quality and predictive power of the QSAR model are assessed using various statistical parameters, including the coefficient of determination (R²), the adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q²cv). plos.orgnih.gov A reliable QSAR model will have high values for these parameters, indicating a strong correlation and good predictive ability. plos.orgnih.gov

External validation, using a separate set of test compounds, is also crucial to confirm the model's robustness and its ability to predict the activity of new molecules. plos.orgnih.gov The applicability domain of the model is defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set. plos.org These QSAR studies provide valuable insights into which molecular properties are most important for the biological activity of carbamate derivatives, facilitating a more rational approach to drug design. plos.orgresearchgate.net

QSAR ParameterDescriptionSignificance
R² (Coefficient of Determination) Represents the proportion of the variance in the biological activity that is predictable from the molecular descriptors.A value close to 1 indicates a strong fit of the model to the data. plos.orgnih.gov
Q²cv (Cross-validation Coefficient) Measures the internal predictive ability of the model, assessed by systematically leaving out samples during model construction.A high Q²cv value (typically > 0.5) suggests good internal predictability. plos.orgnih.gov
R² Test set (External Validation) The R² value calculated for an external set of compounds not used in model development.A high value demonstrates the model's ability to predict the activity of new compounds. plos.org
Applicability Domain The chemical space of structures for which the QSAR model can make reliable predictions.Ensures that the model is not used to make predictions for compounds too different from the training set. plos.org

Environmental Fate and Biotransformation of 2 Chloroethyl N 3 Chlorophenyl Carbamate

Microbial Degradation in Soil Systems

The persistence of 2-chloroethyl N-(3-chlorophenyl)carbamate in terrestrial environments is significantly influenced by the metabolic activities of soil microorganisms. These organisms can utilize the compound as a source of carbon, leading to its eventual breakdown.

Identification of Degrading Microbial Species (e.g., Achromobacter sp., Arthrobacter sp.)

Research has successfully isolated and identified specific bacterial species capable of degrading this compound. semanticscholar.orgnih.gov In soil perfusion systems, pure cultures of bacteria effective in utilizing this compound as a sole carbon source were identified. semanticscholar.orgnih.gov Among these, species from the genera Achromobacter and Arthrobacter have been shown to be particularly effective. semanticscholar.orgnih.gov These findings underscore the crucial role of specific microbial populations in the natural attenuation of this phenylcarbamate herbicide in soil. semanticscholar.org

Table 1: Microbial Species Identified in the Degradation of this compound

Genus Degradation Capability Source
Achromobacter sp. Effective in degrading and utilizing the compound as a sole carbon source. semanticscholar.orgnih.gov Soil

Elucidation of Metabolic Pathways and Intermediate Products (e.g., 3-chloroaniline (B41212), chloride ion release)

The microbial degradation of this compound proceeds through a defined metabolic pathway. A key step in this process is the enzymatic hydrolysis of the carbamate (B1207046) linkage. semanticscholar.org This cleavage results in the formation of distinct intermediate products. semanticscholar.orgnih.gov One of the primary metabolites identified is 3-chloroaniline. semanticscholar.orgnih.gov The breakdown of the parent compound is further evidenced by the subsequent liberation of free chloride ions into the soil environment. semanticscholar.orgnih.gov This release of chloride indicates the cleavage of the chloroethyl group from the carbamate structure, signifying a critical step in the detoxification and mineralization of the molecule. semanticscholar.org

Comparative Degradation Kinetics with Related Phenylcarbamates

Studies comparing the microbial degradation rates of this compound (CEPC) with structurally related phenylcarbamates have revealed interesting specificities among the degrading organisms. nih.gov For instance, bacterial isolates that are effective at degrading CEPC were observed to degrade isopropyl N-3-chlorophenylcarbamate (CIPC) more rapidly. nih.gov Conversely, isolates that were particularly effective at breaking down CIPC degraded CEPC at a slower rate. nih.gov

Despite these differences, a common observation was that both CEPC-effective and CIPC-effective isolates were able to degrade the non-chlorinated parent compound, isopropyl N-phenylcarbamate (IPC), more rapidly than either of the chlorinated analogues. nih.gov This suggests that the presence of chlorine on the phenyl ring influences the rate of microbial degradation. semanticscholar.org

Table 2: Comparative Degradation Rates by Microbial Isolates

Microbial Isolate Type Substrate Relative Degradation Rate
CEPC-Effective Isolates This compound (CEPC) Slower
isopropyl N-3-chlorophenylcarbamate (CIPC) Faster
isopropyl N-phenylcarbamate (IPC) Fastest
CIPC-Effective Isolates This compound (CEPC) Slower
isopropyl N-3-chlorophenylcarbamate (CIPC) Faster

Biotransformation Processes in Plant Systems

Once absorbed by plants, this compound is subject to various metabolic processes aimed at detoxification and compartmentalization. These processes are fundamental to understanding the compound's behavior within plant tissues.

Aromatic Ring Hydroxylation and Conjugation Mechanisms

A primary biotransformation pathway for many xenobiotics in plants, including phenylcarbamate herbicides, involves the hydroxylation of the aromatic ring. This process, catalyzed by plant enzymes, introduces a hydroxyl group onto the 3-chlorophenyl moiety of the molecule. This initial step increases the polarity of the compound, making it more water-soluble.

Following hydroxylation, the molecule typically undergoes conjugation. This involves the attachment of endogenous molecules, such as sugars (e.g., glucose) or amino acids, to the newly added hydroxyl group. These conjugation reactions further enhance water solubility and facilitate the sequestration of the metabolite within the plant cell, often in the vacuole, effectively detoxifying the parent compound.

Systemic Distribution and Uptake Mechanisms in Plant Tissues

The uptake of this compound from the soil into plant tissues is a critical step in its biotransformation. Root uptake is a primary route of entry for soil-applied herbicides. nih.gov The physicochemical properties of the compound, such as its water solubility and lipophilicity, play a significant role in its ability to cross plant membranes and be transported within the plant. researchgate.net

Once inside the root, the compound can be moved systemically throughout the plant via the xylem and phloem transport systems. researchgate.net Distribution patterns can vary, with some compounds accumulating preferentially in roots, while others are translocated to the shoots and leaves. nih.gov The extent of this translocation is influenced by the plant species, the specific properties of the chemical, and its metabolic transformation products. nih.govresearchgate.net For example, metabolites that are more water-soluble, such as hydroxylated and conjugated forms, may exhibit different transport characteristics compared to the parent compound. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound CEPC
3-chloroaniline
isopropyl N-3-chlorophenylcarbamate CIPC
isopropyl N-phenylcarbamate IPC
Carbosulfan
Carbofuran (B1668357)

Abiotic Degradation Pathways of this compound in Environmental Compartments

The environmental persistence of the chemical compound this compound is significantly influenced by abiotic degradation processes, primarily hydrolysis, which occurs in both water and soil environments. The rate and mechanism of this degradation are dependent on various environmental factors, most notably pH and temperature.

The hydrolysis of carbamates, the chemical class to which this compound belongs, is a key abiotic degradation pathway. While specific kinetic data for this particular compound is limited in publicly available literature, the degradation patterns can be inferred from studies on structurally similar N-phenylcarbamates.

Hydrolysis in Water

The stability of the carbamate ester linkage is highly dependent on the pH of the aqueous solution. Generally, carbamates exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline conditions. The hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an elimination-addition (E1cB) mechanism in alkaline solutions. This process involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenolate (B1203915) group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine.

For this compound, the expected primary hydrolysis products would be 3-chloroaniline, 2-chloroethanol (B45725), and carbon dioxide. The rate of this reaction is anticipated to increase with increasing pH due to the higher concentration of hydroxide (B78521) ions, which act as a catalyst in the initial deprotonation step.

Interactive Data Table: General Influence of pH on Carbamate Hydrolysis

pH RangeGeneral Rate of HydrolysisPredominant Mechanism
Acidic (pH < 7)SlowSpecific acid catalysis (less significant)
Neutral (pH = 7)ModerateNeutral hydrolysis
Alkaline (pH > 7)RapidBase-catalyzed (E1cB mechanism)

Degradation in Soil

In the soil environment, abiotic degradation of this compound occurs in the soil-water matrix and is influenced by soil properties such as pH, organic matter content, and moisture. Hydrolysis remains a primary abiotic degradation route in soil. The principles of pH-dependent hydrolysis observed in aqueous systems are also applicable to the soil solution.

The persistence of carbamates in soil can be relatively short. For instance, the half-life of chlorpropham (B1668850) in moist soil at summer temperatures can be around four weeks. ucanr.edu Abiotic processes contribute to this degradation, alongside microbial breakdown. The primary abiotic degradation product in soil is expected to be 3-chloroaniline, similar to the degradation in water. nih.gov The presence of soil colloids and organic matter can influence the rate of abiotic degradation by affecting the bioavailability of the compound and the local chemical environment.

Interactive Data Table: Factors Affecting Abiotic Degradation in Soil

Environmental FactorInfluence on Degradation RateRationale
Soil pH Higher pH generally increases the rate of hydrolysis.Similar to aqueous environments, alkaline conditions catalyze the breakdown of the carbamate linkage.
Soil Moisture Higher moisture content generally increases the rate of hydrolysis.Water is a necessary reactant for the hydrolysis process.
Temperature Higher temperatures generally increase the rate of degradation.Provides the necessary activation energy for the chemical reaction to occur.
Organic Matter Can either increase or decrease the rate.May catalyze hydrolysis or adsorb the compound, reducing its availability for degradation.

Future Research Directions and Potential Applications in Chemical Biology

Development of 2-Chloroethyl N-(3-chlorophenyl)carbamate as a Chemical Probe

Chemical probes are essential tools in chemical biology for the study of biological systems. The unique structure of this compound, featuring a reactive chloroethyl group and a substituted phenyl ring, makes it a candidate for development as a chemical probe, particularly for investigating enzyme inhibition.

The carbamate (B1207046) moiety is known to interact with the active sites of various enzymes, and the chloroethyl group can potentially act as an electrophilic "warhead" to form covalent bonds with nucleophilic residues, such as cysteine or serine, within an enzyme's active site. This covalent modification can lead to irreversible inhibition, allowing for the identification and characterization of target enzymes.

Future research in this area would involve synthesizing analogs of this compound that incorporate reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of protein targets. By employing activity-based protein profiling (ABPP), these probes could be used in competitive assays to screen for and identify novel inhibitors of enzymes that interact with this carbamate scaffold. nih.gov The development of such probes would enable a deeper understanding of the molecular targets of this class of compounds and their roles in various biological processes.

Rational Design of Novel Carbamate-Based Agents with Modulated Biological Profiles

The principles of rational drug design can be applied to the this compound scaffold to develop novel compounds with tailored biological activities. nih.govacs.org Carbamates are recognized as important structural motifs in many approved therapeutic agents and can be designed to interact with specific biological targets. nih.govresearchgate.netcancer.gov By systematically modifying the structure of this compound, it is possible to modulate its physicochemical properties, such as stability and bioavailability, as well as its potency and selectivity for a given biological target. acs.orgnih.gov

Structure-activity relationship (SAR) studies would be a key component of this rational design approach. This would involve the synthesis of a library of analogs with variations in the substituents on the phenyl ring and modifications to the chloroethyl group. For instance, replacing the chlorine atom with other halogens or functional groups could alter the reactivity and binding affinity of the compound. These analogs would then be screened for their biological activity to identify key structural features that govern their effects.

This approach could lead to the discovery of new therapeutic agents for a range of diseases, including those where enzyme inhibition is a validated strategy. researchgate.net The versatility of the carbamate functional group allows for its incorporation into a variety of molecular architectures, offering a broad scope for the design of new and effective bioactive molecules. acs.orgnih.gov

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Analysis

A comprehensive understanding of the biological activity of this compound and its derivatives requires the integration of advanced experimental and computational techniques. These methodologies can provide detailed insights into the compound's mechanism of action, its interactions with biological macromolecules, and its metabolic fate.

Advanced Analytical Techniques:

Modern analytical methods are crucial for the detailed characterization of carbamates and their biological interactions. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective for the sensitive and specific detection and quantification of carbamate compounds in complex biological matrices. researchgate.netingenieria-analitica.comnih.gov High-resolution mass spectrometry can be used to identify metabolites and degradation products, shedding light on the compound's metabolic pathways. epa.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for elucidating the three-dimensional structure of these compounds and their complexes with biological targets.

Computational Modeling:

Computational approaches play an increasingly important role in modern drug discovery and chemical biology. nih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding of this compound and its analogs to the active sites of target proteins. acs.orgbiorxiv.org These computational models can help to rationalize observed structure-activity relationships and guide the design of new compounds with improved binding affinities and selectivities. acs.org

Quantum mechanics (QM) calculations can provide a deeper understanding of the electronic properties of the carbamate moiety and its reactivity, particularly in the context of covalent bond formation with target enzymes. The integration of these computational methods with experimental data can accelerate the discovery and development of new chemical probes and therapeutic agents based on the this compound scaffold. uga.edu

Detailed Research Findings on Microbial Degradation:

Early research on this compound focused on its persistence in the environment and its susceptibility to microbial degradation. Studies have shown that certain soil microorganisms are capable of degrading this compound, utilizing it as a source of carbon. This process typically involves the hydrolysis of the carbamate bond, leading to the formation of 3-chloroaniline (B41212) and subsequent liberation of the chloride ion.

Bacterial SpeciesDegradation Capability
Achromobacter sp.Effective in degrading and utilizing this compound as a sole carbon source.
Arthrobacter sp.Effective in degrading and utilizing this compound as a sole carbon source.

These findings are significant as they provide a basis for understanding the environmental fate of this compound and suggest potential bioremediation strategies for contaminated sites.

Q & A

Q. What are the established synthetic routes for 2-chloroethyl N-(3-chlorophenyl)carbamate, and what are their critical optimization parameters?

Methodological Answer: The synthesis typically involves a two-step process:

Carbamate Formation : Reacting tert-butyl alcohol with chloroethylamine in dichloromethane, using triethylamine (TEA) as a base, to yield tert-butyl N-(2-chloroethyl)sulfamoylcarbamate (80% yield) .

Mitsunobu Reaction : Coupling the intermediate with chloroethanol in anhydrous tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
Critical Parameters :

  • Solvent purity (e.g., dried dichloromethane, anhydrous THF) to avoid side reactions.
  • Stoichiometric control of chloroethanol to ensure complete substitution.
  • Recrystallization in ethanol for purification .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Bond Distances : Asymmetric S–N bonds (1.615–1.688 Å) in the sulfamide moiety.
  • Intermolecular Interactions : C–H···O hydrogen bonds forming a 3D network (Table 1) .
    Crystallographic Data :
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)9.6132, 17.1282, 10.6763
β (°)93.868
V (ų)1753.92
Refinement : H atoms modeled using a riding model (C–H = 0.96–0.97 Å) .

Q. What biological activities are associated with this compound, and what are the primary experimental models used to assess them?

Methodological Answer:

  • Cytotoxicity : Evaluated in vitro using cancer cell lines (e.g., murine leukemia L1210) via MTT assays. Derivatives with N-(2-chloroethyl) groups show IC₅₀ values comparable to chlorambucil .
  • Herbicidal Activity : Tested in greenhouse studies on monocotyledonous weeds, with efficacy measured by inhibition of seedling emergence .
  • Metabolic Studies : Radiolabeled compounds tracked in plant tissues using liquid chromatography-mass spectrometry (LC-MS) to identify metabolites like 4'-hydroxychlorpropham-O-sulfonic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic potencies of this compound derivatives?

Methodological Answer:

  • Structural Variants : Compare substituent effects (e.g., sulfamide vs. nitro groups) using structure-activity relationship (SAR) models .
  • Experimental Conditions : Control variables such as cell line specificity (e.g., L1210 vs. HeLa), exposure time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Validation : Replicate studies with orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm cytotoxicity mechanisms .

Q. What advanced analytical techniques are employed to detect and quantify this compound residues in agricultural samples?

Methodological Answer:

  • LC-MS/MS : Quantify residues in potato tubers with a detection limit of 0.01 ppm, using deuterated internal standards .
  • Derivatization : Convert metabolites (e.g., hydroxylated derivatives) to volatile forms for gas chromatography (GC) analysis .
  • Quality Control : Validate methods via spike-recovery experiments (85–110% recovery) in soil and plant matrices .

Q. What computational strategies predict the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • QSAR Models : Estimate hydrolysis half-lives using electron-withdrawing substituent parameters (e.g., Hammett σ constants) .
  • Density Functional Theory (DFT) : Simulate cleavage mechanisms (e.g., base-catalyzed hydrolysis of the carbamate ester) .
  • Fate Modeling : Input soil adsorption coefficients (Koc = 150–200 mL/g) into Pesticide Root Zone Model (PRZM) to predict groundwater leaching .

Q. How can the synthesis of this compound derivatives be optimized for enhanced bioactivity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours with 10% higher yield .
  • Protecting Groups : Use tert-butyl carbamates to stabilize intermediates during Mitsunobu reactions .
  • High-Throughput Screening : Test alkyl chain variants (e.g., ethyl vs. butynyl) for improved herbicidal activity .

Q. What methodologies differentiate endogenous biosynthesis from anthropogenic contamination of this compound in environmental samples?

Methodological Answer:

  • Stable Isotope Analysis : Measure δ¹³C and δ²H ratios to distinguish synthetic (fossil-fuel-derived) vs. plant-synthesized compounds .
  • Enantiomer Profiling : Chiral chromatography to detect racemic mixtures (indicative of industrial synthesis) vs. enantiopure natural products .
  • Metabolite Correlation : Co-detection of ethylene oxide (fumigation by-product) supports contamination hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.